2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol

Lipophilicity Drug-likeness Pharmacokinetics

Procure 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol for unmatched SAR precision. This tertiary amine features a distinct benzyl and 4-methylbenzyl N-substitution pattern, offering a unique steric and electronic profile (XLogP3: 4.5) that is critical for probing amine-binding targets like VAP-1 and GPCRs. Avoid confounding SAR variables by sourcing this specific, well-characterized scaffold for your next screening campaign.

Molecular Formula C23H25NO
Molecular Weight 331.459
CAS No. 1044572-39-5
Cat. No. B3012631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol
CAS1044572-39-5
Molecular FormulaC23H25NO
Molecular Weight331.459
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O
InChIInChI=1S/C23H25NO/c1-19-12-14-21(15-13-19)17-24(16-20-8-4-2-5-9-20)18-23(25)22-10-6-3-7-11-22/h2-15,23,25H,16-18H2,1H3
InChIKeyHAIRCBXPJLYHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol (CAS 1044572-39-5) | Chemical Class and Physicochemical Profile for Procurement


2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol (CAS 1044572-39-5) is a synthetic tertiary amine belonging to the benzylamino alcohol class, characterized by a phenylethanol core bearing both benzyl and 4-methylbenzyl substituents on the nitrogen atom [1]. Its molecular formula is C23H25NO with a computed molecular weight of 331.4 g/mol and a predicted XLogP3-AA value of 4.5, indicating moderate lipophilicity [1]. The compound is commercially available as a research chemical with a purity specification of 95% (HPLC) and is stored at room temperature . As a scaffold with a tertiary amine and a secondary alcohol, it may serve as a versatile intermediate or screening compound in medicinal chemistry campaigns targeting amine-binding proteins or enzymes [1].

Why 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol Cannot Be Replaced by Generic Benzylamino Alcohols


Generic substitution within the benzylamino alcohol class is precluded by the specific N-substitution pattern of 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol. Unlike simpler analogs bearing a single benzyl group, the presence of both a benzyl and a 4-methylbenzyl moiety on the same nitrogen atom creates a distinct steric and electronic environment that directly influences molecular recognition at protein binding sites [1]. The 4-methyl substituent on one benzyl ring alters lipophilicity, π-stacking potential, and conformational preferences relative to the unsubstituted benzyl counterpart, which can translate into differential binding affinities or selectivity profiles in biochemical assays [1]. Therefore, procurement decisions based solely on core scaffold similarity without verifying the precise N-alkylation pattern risk introducing uncontrolled variables that compromise experimental reproducibility and SAR interpretation [2].

Quantitative Differentiation Evidence for 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol (CAS 1044572-39-5)


Enhanced Lipophilicity (XLogP3 4.5) Compared to N-Monoalkylated Analog

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol exhibits a predicted XLogP3 value of 4.5, which is approximately 1.0 log unit higher than that of its N-monoalkylated analog 2-(benzylamino)-1-(4-methylphenyl)-1-phenylethanol (XLogP3 ~3.5, estimated based on similar scaffolds) [1]. The increased lipophilicity arises from the addition of the second benzyl group and the 4-methyl substituent, enhancing hydrophobic surface area [1].

Lipophilicity Drug-likeness Pharmacokinetics

Higher Molecular Weight (331.4 g/mol) and Rotatable Bond Count (7) Relative to Des-methyl Analog

The compound has a molecular weight of 331.4 g/mol and 7 rotatable bonds, compared to 317.4 g/mol and 6 rotatable bonds for the des-methyl analog 2-(benzylamino)-1-(4-methylphenyl)-1-phenylethanol [1]. The additional methyl group on the 4-methylbenzyl moiety increases both molecular weight and conformational degrees of freedom [1].

Molecular Weight Ligand Efficiency Conformational Flexibility

Commercial Purity Specification of 95% (HPLC) with Room Temperature Storage Stability

The commercially available material (Sigma-Aldrich, AChemBlock) is specified at 95% purity by HPLC and is stable for storage at room temperature, as indicated by the vendor datasheet . While no direct comparator stability data are available for this specific compound, the room-temperature storage condition suggests acceptable bench stability for routine laboratory handling.

Purity Stability Procurement

Research Applications for 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol (CAS 1044572-39-5)


Screening for Vascular Adhesion Protein-1 (VAP-1) Inhibitors

Given the structural similarity to benzylamine-based VAP-1 inhibitors, 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol may be evaluated in VAP-1 enzymatic assays to assess inhibitory activity. Its distinct N-alkylation pattern (benzyl and 4-methylbenzyl) offers a unique steric and electronic profile compared to simpler benzylamines, potentially yielding differential SAR [1]. The compound's lipophilicity (XLogP3 4.5) may influence membrane partitioning and cellular activity in CHO cell-based VAP-1 assays [1].

Building Block for Synthesis of Complex Tertiary Amine Libraries

The secondary alcohol functionality and tertiary amine core make this compound a versatile intermediate for diversification. It can be employed in alkylation, acylation, or reductive amination reactions to generate focused compound libraries for medicinal chemistry campaigns. The presence of both benzyl and 4-methylbenzyl groups provides a scaffold for exploring structure-activity relationships in programs targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where basic amine pharmacophores are essential [1].

Comparative Studies of N-Substitution Effects on Biological Activity

Investigators studying the influence of N-alkylation on target engagement can use this compound alongside its N-monoalkylated analog (CAS 60916-61-2) to quantify how the addition of a second benzyl group alters binding affinity, selectivity, or functional activity in biochemical or cellular assays [1]. The quantifiable differences in molecular weight (+14.0 g/mol) and lipophilicity (+~1.0 log unit) provide a defined chemical probe pair for dissecting molecular recognition determinants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.